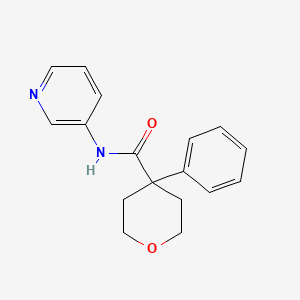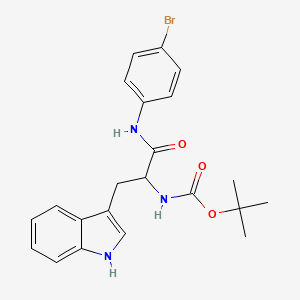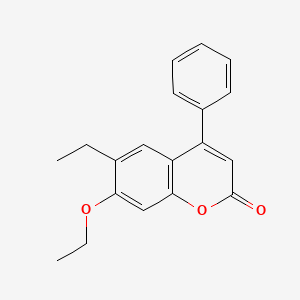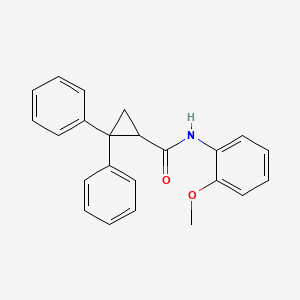
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a synthetic compound that belongs to the class of pyran derivatives. PPT is a potent and selective agonist of estrogen receptor beta (ERβ), which plays an important role in various physiological and pathological processes. In recent years, PPT has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
作用機序
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide exerts its effects by binding to and activating estrogen receptor beta (ERβ). ERβ is a nuclear receptor that regulates gene expression and plays a key role in various physiological processes, including cell growth, differentiation, and apoptosis. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide selectively activates ERβ, which is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. The activation of ERβ by 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide leads to the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis by activating the caspase-3 pathway. In prostate cancer cells, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide inhibits the expression of genes involved in cell proliferation and survival, such as c-Myc and Bcl-2. In the cardiovascular system, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress. In the brain, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been shown to protect against neurodegeneration by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the major advantages of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is its selectivity for ERβ, which reduces the risk of off-target effects. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the effects of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide may vary depending on the dose and duration of treatment, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of more potent and selective ERβ agonists, which can be used for the treatment of various diseases. Another area of research is the investigation of the effects of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide in combination with other drugs, such as chemotherapy agents or other targeted therapies. In addition, the role of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide in other physiological processes, such as metabolism and immunity, is an area of growing interest. Finally, the development of novel drug delivery systems for 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide may improve its solubility and bioavailability, which can enhance its therapeutic potential.
合成法
The synthesis of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-pyridinylboronic acid with 4-bromo-1-phenylbutan-1-one in the presence of a palladium catalyst. The resulting intermediate is then treated with tetrahydro-2H-pyran-4-carboxylic acid to obtain 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide. The overall yield of 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide synthesis is around 40-50%, and the purity of the compound can be further improved by recrystallization.
科学的研究の応用
4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide can induce apoptosis (programmed cell death) in breast cancer cells and inhibit the migration and invasion of prostate cancer cells. 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has also been investigated for its potential role in cardiovascular diseases, where it has been shown to improve endothelial function and reduce inflammation. In addition, 4-phenyl-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide has been studied for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-phenyl-N-pyridin-3-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(19-15-7-4-10-18-13-15)17(8-11-21-12-9-17)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKLFJRMQYICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4984335.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)